molecular formula C19H30N2O3 B5141773 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide

3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No.: B5141773
M. Wt: 334.5 g/mol
InChI Key: BBZQNOWTXFZJBT-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two ethoxy groups attached to the benzene ring and a piperidine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 1-isopropyl-4-piperidinol.

    Formation of Benzoyl Chloride: 3,4-diethoxybenzoic acid is converted to 3,4-diethoxybenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The 3,4-diethoxybenzoyl chloride is then reacted with 1-isopropyl-4-piperidinol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3,4-dicarboxybenzamide.

    Reduction: Formation of 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diethoxy-N-(1-methyl-4-piperidinyl)benzamide
  • 3,4-Diethoxy-N-(1-ethyl-4-piperidinyl)benzamide
  • 3,4-Diethoxy-N-(1-propyl-4-piperidinyl)benzamide

Uniqueness

Compared to similar compounds, 3,4-diethoxy-N-(1-isopropyl-4-piperidinyl)benzamide exhibits unique properties due to the presence of the isopropyl group on the piperidine ring. This structural feature may influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

3,4-diethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-5-23-17-8-7-15(13-18(17)24-6-2)19(22)20-16-9-11-21(12-10-16)14(3)4/h7-8,13-14,16H,5-6,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZQNOWTXFZJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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